Cas no 10071-13-3 (6-Aminopyridazin-3(2H)-one)
6-Aminopyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazine core with an amino group at the 6-position and a carbonyl group at the 3-position. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich nitrogen atoms and functional groups enable selective modifications, facilitating the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its utility in medicinal chemistry is underscored by its role in constructing scaffolds for kinase inhibitors and other therapeutic agents. Researchers value its synthetic flexibility and compatibility with diverse reaction conditions.

6-Aminopyridazin-3(2H)-one structure
Product name:6-Aminopyridazin-3(2H)-one
6-Aminopyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Aminopyridazin-3(2H)-one
- 6-Amino-3(2H)-pyridazinone
- 3(2H)-pyridazinone, 6-amino-
- AKOS012078330
- 6-aminopyridazinone
- 6-amino-pyridazin-3-ol
- 3-amino-6-hydroxypyridazine
- F1967-0852
- MFCD11520599
- F8889-2699
- AKOS015914647
- A869780
- MFCD01646098
- SY033382
- CS-W018951
- 3-amino-1H-pyridazin-6-one
- FT-0756308
- SCHEMBL8537971
- SCHEMBL933664
- DTXSID60864201
- EN300-151916
- 6-aminopyridazin-3-ol
- 57041-95-9
- SCHEMBL22409381
- FT-0752585
- AMY24949
- DS-6251
- MMZLICVOTDAZOX-UHFFFAOYSA-N
- 6-amino-2,3-dihydropyridazin-3-one
- 10071-13-3
-
- Inchi: 1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
- InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
- SMILES: NC1=NNC(=O)C=C1
Computed Properties
- Exact Mass: 111.04300
- Monoisotopic Mass: 112.027277
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.8
- Topological Polar Surface Area: 58.2
Experimental Properties
- Density: 1.321
- Melting Point: 298-300 deg C
- Boiling Point: 477.2°Cat760mmHg
- Flash Point: 242.4°C
- Refractive Index: 1.688
- PSA: 71.77000
- LogP: -0.06670
6-Aminopyridazin-3(2H)-one Security Information
6-Aminopyridazin-3(2H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Aminopyridazin-3(2H)-one Related Literature
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:10071-13-3)6-Amino-3(2H)-pyridazinone

Purity:99.9%
Quantity:200kg
Price ($):Inquiry